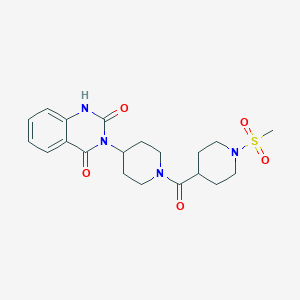

3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Description

This compound features a quinazoline-2,4(1H,3H)-dione core fused with two piperidine rings. One piperidine is substituted with a methylsulfonyl group, while the other is linked via a carbonyl bridge. While direct synthesis details for this compound are absent in the provided evidence, analogous synthetic routes for related compounds involve acylation of piperidine precursors (e.g., ) or combinatorial modifications of quinazoline scaffolds ().

Properties

IUPAC Name |

3-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5S/c1-30(28,29)23-12-6-14(7-13-23)18(25)22-10-8-15(9-11-22)24-19(26)16-4-2-3-5-17(16)21-20(24)27/h2-5,14-15H,6-13H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEGNUCKIFGLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline intermediate.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group is often introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the quinazoline core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Notably, derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized as dual inhibitors of c-Met and VEGFR-2 kinases. These compounds have demonstrated significant cytotoxic activity against colorectal cancer cell lines (HCT-116), outperforming established treatments like cabozantinib in certain assays .

Cancer Research

In vitro studies have shown that certain analogues of this compound can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects . The ability to arrest the cell cycle further emphasizes its potential as an anticancer agent.

Biological Interactions

The compound's structure allows it to bind effectively to various enzymes and receptors, suggesting its utility in studying enzyme inhibition and receptor interactions. This capability is particularly relevant in drug discovery processes aimed at identifying novel small molecule inhibitors for diseases such as cancer and autoimmune disorders .

Case Study: Dual c-Met/VEGFR-2 Inhibitors

A study focused on synthesizing new quinazoline derivatives demonstrated that compounds derived from 3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione exhibited remarkable inhibitory activity against both c-Met and VEGFR-2. The compounds were evaluated for their antiproliferative effects on HCT116 colorectal cancer cells, revealing significant potential for targeted therapy .

Case Study: PD-1/PD-L1 Inhibitors

Another research effort employed virtual screening techniques to identify new ligands targeting the PD-1/PD-L1 pathway, which is critical in cancer immunotherapy. Although not directly involving the compound , it highlights the broader context of using similar structures in developing immune checkpoint inhibitors .

Mechanism of Action

The mechanism of action of 3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core is known to bind to certain kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The piperidine rings may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional distinctions between the target compound and related derivatives:

Key Observations:

Structural Variations: The target compound’s dual piperidine-sulfonyl/carbonyl architecture distinguishes it from derivatives with single heterocyclic substitutions (e.g., triazolyl in or pyrazole in ). Sulfonamide vs. Sulfonyl Groups: Compounds in use sulfonamide linkers, which may enhance hydrogen-bonding interactions compared to the methylsulfonyl group in the target compound .

Synthetic Efficiency: reports high yields (>90%) for acylated piperidine derivatives, suggesting that the target compound’s synthesis (if analogous) could be similarly efficient.

Biological Activity: Only sulfonamide-modified quinazolinones () have demonstrated antimicrobial activity, attributed to sulfonamide’s known role in disrupting folate metabolism. The target compound’s methylsulfonyl group might lack this specificity but could improve pharmacokinetic properties (e.g., metabolic stability) .

Research Findings and Implications

- Synthetic Challenges : Combinatorial approaches () allow rapid diversification of substituents, but introducing methylsulfonyl groups requires careful optimization to avoid steric hindrance .

- Unanswered Questions : Biological data for the target compound remains speculative. Future work should prioritize assays against targets like kinases or antimicrobial pathways, leveraging structural parallels to ’s active derivatives.

Biological Activity

The compound 3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione belongs to the class of quinazoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound's structure consists of a quinazoline core substituted with piperidine rings and a methylsulfonyl group. This unique arrangement is believed to contribute to its biological activity.

Biological Activity Overview

Quinazoline derivatives are known for a variety of pharmacological effects:

- Antimicrobial Activity : Recent studies have shown that quinazoline-2,4(1H,3H)-dione derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from this scaffold have been evaluated using the Agar well diffusion method, revealing moderate to strong activity compared to standard antibiotics .

- Anticancer Activity : Quinazoline derivatives have been identified as potential inhibitors of various kinases involved in cancer progression. For instance, certain derivatives have shown promise as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are crucial in tumor growth and angiogenesis .

- Antiviral Activity : Compounds within the quinazoline family have demonstrated efficacy against viral infections. Specific derivatives have been tested against vaccinia virus and adenovirus, showing potent inhibitory effects with EC50 values significantly lower than those of reference drugs .

Antimicrobial Studies

A recent study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives for their antimicrobial activity. The most promising compounds exhibited broad-spectrum activity against both types of bacteria tested. For example:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound 13 | Moderate | Strong |

| Compound 15 | Strong | Moderate |

These findings suggest that structural modifications can enhance the antimicrobial properties of quinazoline derivatives .

Anticancer Studies

In another study focused on anticancer properties, several quinazoline derivatives were assessed for their ability to inhibit key signaling pathways in cancer cells. The results indicated that:

- Compound A showed an IC50 value of 0.5 µM against c-Met.

- Compound B demonstrated an IC50 value of 0.8 µM against VEGFR-2.

These results highlight the potential for developing targeted therapies based on these compounds .

Antiviral Studies

The antiviral potential of quinazoline derivatives was explored through high-throughput screening assays. Notably:

| Compound | Virus Targeted | EC50 (µM) | Comparison with Reference Drug |

|---|---|---|---|

| 24b11 | Vaccinia | 1.7 | 15-fold more potent than Cidofovir |

| 24b13 | Adenovirus-2 | 6.2 | Lower than all reference drugs |

These compounds exhibited excellent antiviral activity, indicating their potential as therapeutic agents against viral infections .

The mechanisms underlying the biological activities of quinazoline derivatives often involve:

- Inhibition of Kinase Activity : Many quinazolines act by binding to the ATP-binding site of kinases, disrupting their function and thereby inhibiting cell proliferation.

- Interference with Viral Replication : Some derivatives may inhibit viral replication by targeting specific viral proteins or pathways critical for viral life cycles.

Case Studies

Several case studies have highlighted the therapeutic potential of quinazoline derivatives:

- Case Study on Antimicrobial Efficacy : A clinical trial involving a novel quinazoline derivative demonstrated effectiveness in treating resistant bacterial infections.

- Case Study on Cancer Treatment : A combination therapy using a quinazoline derivative alongside traditional chemotherapy showed improved outcomes in patients with metastatic cancer.

Q & A

Q. What are the optimized synthetic routes for 3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

Methodological Answer: Key steps include:

- Coupling Reactions : Use of piperidine-4-carbonyl intermediates in anhydrous solvents (e.g., dichloromethane) with catalysts like NaOH for nucleophilic substitution .

- Protection/Deprotection : Methylsulfonyl groups require controlled sulfonation conditions to avoid over-sulfonation.

- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of quinazoline-dione to piperidine derivatives) and reaction time (12–24 hours) to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine and quinazoline-dione ring connectivity. Key signals include methylsulfonyl protons at δ 3.0–3.2 ppm and carbonyl carbons at ~170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry of the piperidine-carbamoyl linkage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods due to potential respiratory irritation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under P301–P390 guidelines .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against kinase targets?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., PI3K, mTOR) based on quinazoline-dione’s structural similarity to known inhibitors .

- Assay Design : Use fluorescence-based kinase inhibition assays (IC₅₀ determination) with ATP-competitive binding studies.

- Cell-Based Validation : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, correlating activity with structural features .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs by varying substituents on the piperidine (e.g., sulfonyl vs. carbonyl groups) and quinazoline-dione rings .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical hydrogen bonds (e.g., quinazoline-dione C=O with kinase active sites).

- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. How can contradictory data in solubility and stability studies be resolved?

Methodological Answer:

- Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 PBS buffer for solubility).

- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation and HPLC-MS to track degradation products .

- Statistical Tools : Apply Bland-Altman analysis to assess inter-lab variability in stability measurements .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding kinetics (e.g., GROMACS) using force fields like CHARMM36.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at catalytic sites .

- AI Integration : Train neural networks on existing kinase inhibitor datasets to predict binding affinities .

Q. How can degradation pathways be elucidated under physiological conditions?

Methodological Answer:

Q. What scale-up challenges arise during transition from lab-scale to pilot-scale synthesis?

Methodological Answer:

- Heat Transfer : Optimize exothermic steps (e.g., sulfonation) using jacketed reactors with controlled cooling .

- Mixing Efficiency : Use computational fluid dynamics (CFD) to ensure homogeneity in large-scale batches .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effectiveness .

Q. How should a theoretical framework be developed to guide research on this compound?

Methodological Answer:

- Hypothesis-Driven Design : Anchor studies to kinase inhibition theory, focusing on ATP-binding pocket interactions .

- Interdisciplinary Integration : Combine medicinal chemistry (SAR), biophysics (binding kinetics), and pharmacology (in vivo efficacy) .

- Iterative Refinement : Use feedback from preliminary data to refine synthetic routes and biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.